molecular formula C23H26N2O3 B3034926 [methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate CAS No. 251310-61-9

[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate

Cat. No. B3034926
CAS RN: 251310-61-9
M. Wt: 378.5 g/mol
InChI Key: CMQRCJXAKUMNTQ-WUKNDPDISA-N
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Description

Methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate, also known as MOPCP, is a structural analog of the neurotransmitter dopamine. It is a potent agonist of the dopamine receptor and has been used in scientific research to study the effects of dopamine on behavior, physiology, and biochemistry. MOPCP has been found to have a number of unique properties that make it an attractive tool for scientific research.

Scientific Research Applications

Anticonvulsant Properties and Molecular Structure

  • Hydrogen Bonding in Enaminones : A study by Kubicki et al. (2000) explored the crystal structures of various anticonvulsant enaminones, including derivatives similar to methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate. These compounds displayed significant hydrogen bonding, forming infinite chains of molecules and adopting specific conformations beneficial for anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Antinociceptive Activities

  • Evaluation in Mice : Masocha et al. (2016) evaluated the antinociceptive activity of similar enaminone compounds in mice, indicating that these compounds, including derivatives of methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate, show potential in managing pain through interactions with GABA receptors (Masocha, Kombian, & Edafiogho, 2016).

Neuropharmacological Effects

  • Effects on Neuronal Excitability : Research by Ananthalakshmi et al. (2006) examined the effects of similar enaminone compounds on neuronal excitability. These studies reveal that at certain concentrations, these compounds can suppress action potential firing, suggesting their utility in neurological disorders (Ananthalakshmi, Edafiogho, & Kombian, 2006).

Synthesis for Heterocyclic Systems

  • Heterocyclic Compound Synthesis : Selič et al. (1997) reported the use of similar compounds in the synthesis of heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. These syntheses demonstrate the versatility of such compounds in creating a wide range of biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Crystallographic Analysis

  • Structure Analysis at Low Temperatures : A study by Boubekeur et al. (1991) investigated the structure of a related compound at 140 K, providing insights into the molecular conformation and hydrogen bonding patterns which can influence biological activity (Boubekeur, Grandjean, Florac, & Robert, 1991).

properties

IUPAC Name

[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-25(28-23(27)24-21-10-6-3-7-11-21)17-16-22(26)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2,4-5,8-9,12-17,21H,3,6-7,10-11H2,1H3,(H,24,27)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRCJXAKUMNTQ-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
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[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
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[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
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[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
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[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
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[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate

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